N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBWLNZTCKCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[(2,6-Difluorophenyl)methyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Biological Activity
N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound incorporates a furan moiety and a difluorophenyl group, which contribute to its biological activity through interactions with specific molecular targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure is characterized by:
- A furan ring , which enhances the compound's reactivity.
- A difluorophenyl group , which may improve binding affinity to biological targets due to the electronegative fluorine atoms.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may function primarily through the inhibition of specific enzymes and proteins involved in various biological pathways, including:
- Kinase inhibition : The compound has shown potential in inhibiting kinases that play crucial roles in cell signaling pathways related to cancer and inflammation.
- Modulation of enzyme activities : It can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.5 |
| HeLa (cervical cancer) | 12.3 |
These findings suggest that the compound could serve as a lead candidate for further development into anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been explored for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Kinase Inhibition : A study evaluated the compound's effect on several kinases involved in cancer progression. Results indicated significant inhibition of AKT and ERK pathways at concentrations below 20 µM, highlighting its potential as a targeted therapy for cancers dependent on these pathways.
- Anti-inflammatory Mechanisms : Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound reduced inflammatory markers such as TNF-alpha and IL-6 by over 50% at optimal concentrations.
- Toxicological Assessment : Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
